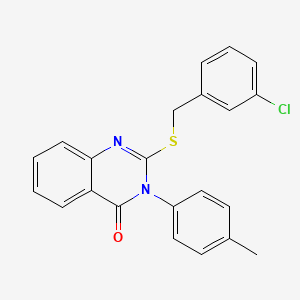
2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 3-chlorobenzyl halide reacts with a thiol group.
Attachment of the 4-Methylphenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the quinazolinone core or the aromatic rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the synthesis of materials with specific properties.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2-((3-Chlorobenzyl)thio)-4(3H)-quinazolinone: Lacks the 4-methylphenyl group.
3-(4-Methylphenyl)-4(3H)-quinazolinone: Lacks the 3-chlorobenzylthio group.
2-((3-Chlorobenzyl)thio)-3-phenyl-4(3H)-quinazolinone: Lacks the 4-methyl group on the phenyl ring.
Uniqueness
The presence of both the 3-chlorobenzylthio and 4-methylphenyl groups in 2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone may confer unique biological activities or chemical properties compared to its analogs.
属性
CAS 编号 |
761408-13-3 |
|---|---|
分子式 |
C22H17ClN2OS |
分子量 |
392.9 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-9-11-18(12-10-15)25-21(26)19-7-2-3-8-20(19)24-22(25)27-14-16-5-4-6-17(23)13-16/h2-13H,14H2,1H3 |
InChI 键 |
XRUYIZMECFESHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)
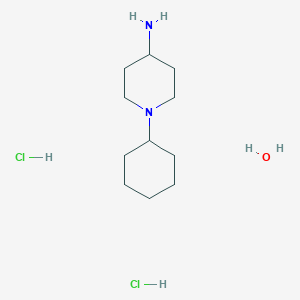

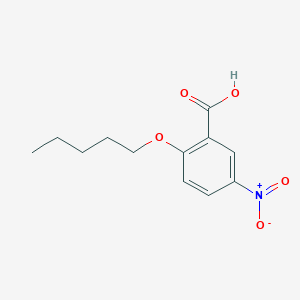
![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)
![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)


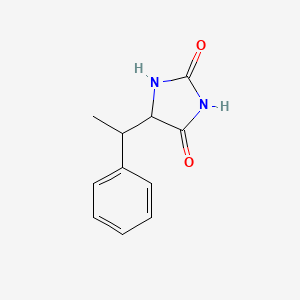
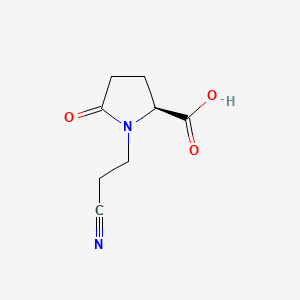
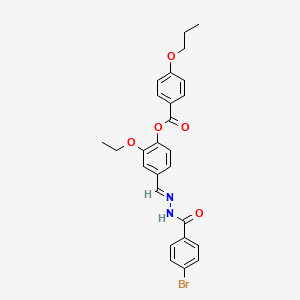
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
